

# solubility of 4-(3-aminophenyl)benzoic acid in organic solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(3-aminophenyl)benzoic Acid

Cat. No.: B111472

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **4-(3-aminophenyl)benzoic Acid** in Organic Solvents for Pharmaceutical Development

## Abstract

**4-(3-aminophenyl)benzoic acid** is a bifunctional organic molecule featuring a biphenyl scaffold, which provides rigidity, and both an acidic (carboxylic acid) and a basic (amino) functional group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. However, its successful application, particularly in drug development, is contingent upon a thorough understanding of its solubility characteristics. Poor solubility can severely hinder formulation development, compromise bioavailability, and create challenges in purification and manufacturing. This technical guide provides a comprehensive overview of the critical factors governing the solubility of **4-(3-aminophenyl)benzoic acid** in organic solvents. It synthesizes theoretical principles with practical experimental protocols, offering researchers and drug development professionals a robust framework for solvent selection, solubility prediction, and accurate measurement. We will delve into the physicochemical properties of the molecule, explore the predictive power of Hansen Solubility Parameters (HSP), and provide a detailed, field-proven protocol for equilibrium solubility determination.

## Introduction: The Critical Role of Solubility

The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development. It directly influences the design of the dosage form, the route of administration,

and ultimately, the therapeutic efficacy of the drug. For a molecule like **4-(3-aminophenyl)benzoic acid**, which is used as a synthetic intermediate or building block, solubility is paramount during reaction work-ups, purification via crystallization, and formulation of final products.<sup>[1]</sup>

This guide is structured to provide a logical progression from theoretical understanding to practical application. We will first examine the intrinsic molecular properties of **4-(3-aminophenyl)benzoic acid** that dictate its solubility. We will then introduce a powerful theoretical framework, Hansen Solubility Parameters, for predicting solvent-solute compatibility. Finally, we will detail the gold-standard experimental method for obtaining reliable, quantitative solubility data.

## Physicochemical Properties of 4-(3-Aminophenyl)benzoic Acid

Understanding the inherent properties of a molecule is the first step in predicting its behavior in different solvent environments.<sup>[1]</sup> The structure of **4-(3-aminophenyl)benzoic acid**, with its combination of polar functional groups and a nonpolar aromatic backbone, suggests a complex solubility profile.

| Property               | Value                                           | Source    |
|------------------------|-------------------------------------------------|-----------|
| Molecular Formula      | C <sub>13</sub> H <sub>11</sub> NO <sub>2</sub> | [2][3][4] |
| Molecular Weight       | 213.23 g/mol                                    | [3][4]    |
| CAS Number             | 124221-69-8                                     | [2][3]    |
| Predicted pKa (acidic) | 3.99 ± 0.10                                     | [5][6]    |
| Predicted pKa (basic)  | ~4.0 (estimated from aniline)                   | N/A       |

### Key Structural Features and Their Implications:

- Amphoteric Nature: The presence of a carboxylic acid group (-COOH) and an amino group (-NH<sub>2</sub>) makes the molecule amphoteric. The carboxylic acid is acidic, while the amino group is basic. This means the molecule's charge state, and therefore its solubility, will be highly dependent on the pH of the medium.<sup>[7]</sup>

- **Zwitterionic Potential:** In a neutral environment, the molecule can exist as a zwitterion, with a protonated aminium group ( $-\text{NH}_3^+$ ) and a deprotonated carboxylate group ( $-\text{COO}^-$ ). Zwitterions often exhibit strong intermolecular interactions, leading to high crystal lattice energy and potentially low solubility in nonpolar organic solvents.[8]
- **Hydrogen Bonding:** Both the  $-\text{COOH}$  and  $-\text{NH}_2$  groups can act as hydrogen bond donors and acceptors. This capability is a primary driver of solubility in protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).
- **Aromatic Backbone:** The biphenyl core is nonpolar and hydrophobic. This large nonpolar surface area will favor solubility in solvents with significant nonpolar character or those that can engage in  $\pi$ - $\pi$  stacking interactions.

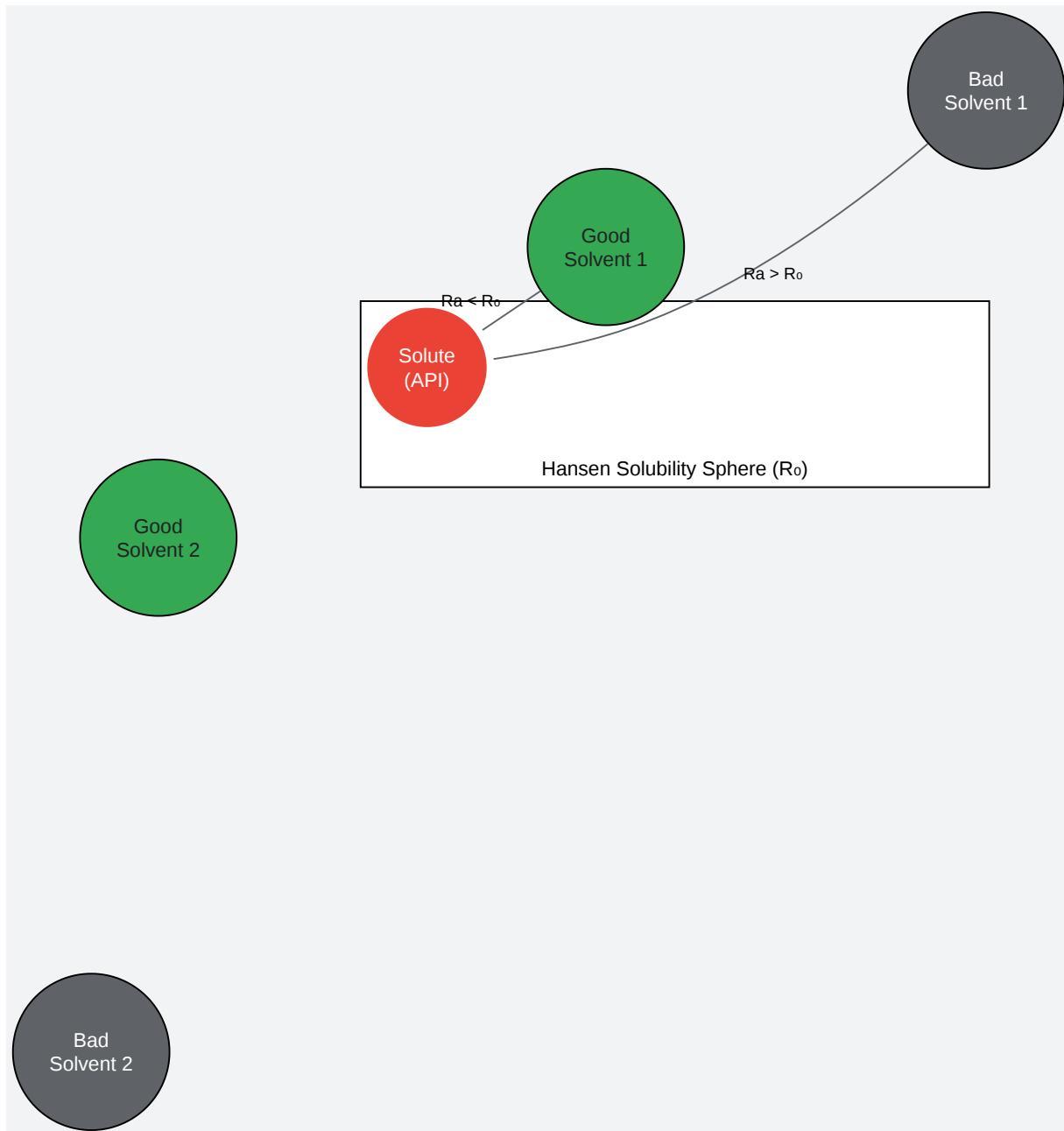
## Theoretical Framework: Hansen Solubility Parameters (HSP)

While the principle of "like dissolves like" is a useful heuristic, it lacks quantitative predictive power. Hansen Solubility Parameters (HSP) provide a more sophisticated framework by deconstructing the total cohesive energy of a substance into three components.[9][10] The fundamental concept is that substances with similar HSP values are likely to be miscible.[11]

The total Hildebrand solubility parameter ( $\delta t$ ) is broken down as follows:

$$\delta t^2 = \delta D^2 + \delta P^2 + \delta H^2$$

Where:


- $\delta D$  (Dispersion): Energy from van der Waals forces. This is significant for nonpolar interactions.
- $\delta P$  (Polar): Energy from dipolar intermolecular forces. This is important for molecules with a permanent dipole moment.
- $\delta H$  (Hydrogen Bonding): Energy from hydrogen bonds.

To predict solubility, the "distance" ( $R_a$ ) between the HSP values of the solute (in this case, **4-(3-aminophenyl)benzoic acid**) and a solvent is calculated. A smaller distance implies greater

affinity.

$$Ra^2 = 4(\delta D_1 - \delta D_2)^2 + (\delta P_1 - \delta P_2)^2 + (\delta H_1 - \delta H_2)^2$$

A solute is predicted to be soluble in a solvent if the calculated Ra is less than the solute's interaction radius ( $R_0$ ), defining a "solubility sphere."[\[12\]](#)



[Click to download full resolution via product page](#)

Caption: Conceptual model of the Hansen Solubility Sphere.

HSP of Common Organic Solvents (MPa<sup>1/2</sup>)

The table below provides HSP values for a range of solvents, which can be used for initial screening of potential candidates for dissolving **4-(3-aminophenyl)benzoic acid**.[\[13\]](#)

| Solvent                      | $\delta D$ | $\delta P$ | $\delta H$ |
|------------------------------|------------|------------|------------|
| Non-Polar                    |            |            |            |
| n-Hexane                     | 14.9       | 0.0        | 0.0        |
| Toluene                      | 18.0       | 1.4        | 2.0        |
| Polar Aprotic                |            |            |            |
| Acetone                      | 15.5       | 10.4       | 7.0        |
| Acetonitrile                 | 15.3       | 18.0       | 6.1        |
| Ethyl Acetate                | 15.8       | 5.3        | 7.2        |
| Dimethyl Sulfoxide<br>(DMSO) | 18.4       | 16.4       | 10.2       |
| Polar Protic                 |            |            |            |
| Methanol                     | 15.1       | 12.3       | 22.3       |
| Ethanol                      | 15.8       | 8.8        | 19.4       |
| 2-Propanol (IPA)             | 15.8       | 6.1        | 16.4       |
| Water                        | 15.5       | 16.0       | 42.3       |

Based on its structure, **4-(3-aminophenyl)benzoic acid** is expected to have relatively high  $\delta P$  and  $\delta H$  values, suggesting better solubility in polar solvents like alcohols, DMSO, and potentially lower solubility in non-polar hydrocarbons like hexane.

## Quantitative Solubility Data of a Structural Analog

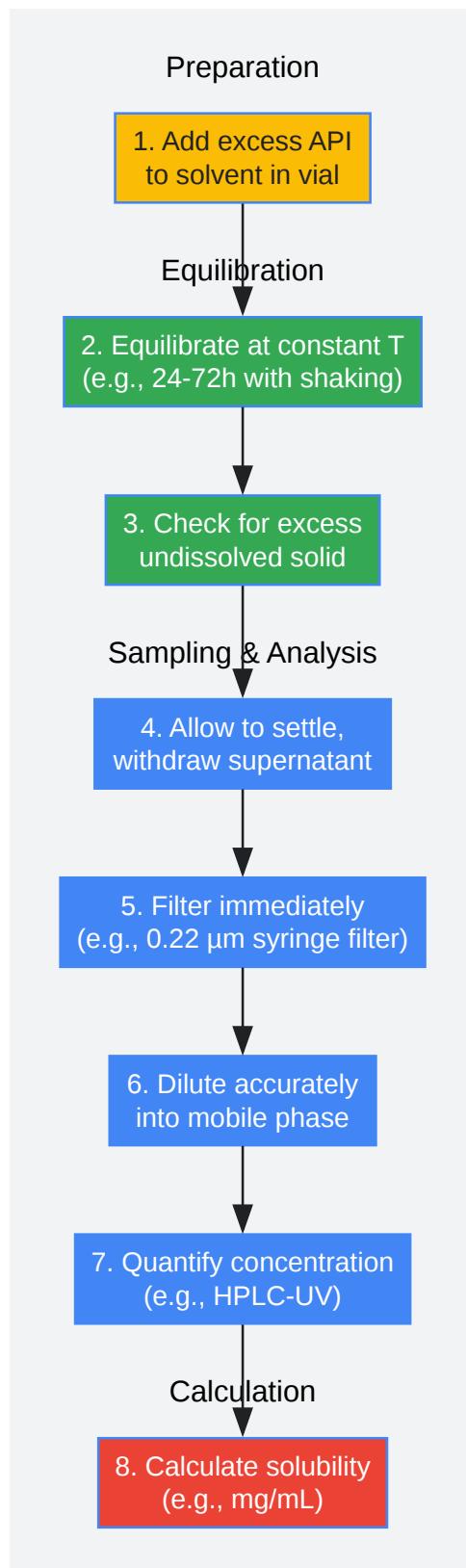
As of this writing, comprehensive, peer-reviewed quantitative solubility data for **4-(3-aminophenyl)benzoic acid** is not readily available in the public domain. However, data for its well-studied isomer, p-aminobenzoic acid (PABA), provides a valuable proxy for understanding

its likely behavior. PABA shares the same functional groups and molecular weight, differing only in the substitution pattern on the biphenyl ring system's equivalent.

Solubility of p-Aminobenzoic Acid (PABA) at Various Temperatures[14]

| Solvent       | Temperature (°C) | Mole Fraction Solubility (x10 <sup>3</sup> ) |
|---------------|------------------|----------------------------------------------|
| Methanol      | 10               | 60.1                                         |
|               | 30               | 104.2                                        |
| Ethanol       | 10               | 33.9                                         |
|               | 30               | 58.1                                         |
| 2-Propanol    | 10               | 16.2                                         |
|               | 30               | 30.1                                         |
| Ethyl Acetate | 10               | 18.5                                         |
|               | 30               | 34.9                                         |
| Acetonitrile  | 10               | 15.1                                         |
|               | 30               | 27.8                                         |
| Acetic Acid   | 10               | 29.5                                         |
|               | 30               | 48.0                                         |

Analysis: The data for PABA clearly shows the highest solubility in polar protic solvents (methanol, ethanol), which aligns with the HSP theory.[14] These solvents can effectively solvate both the carboxylic acid and amino groups through hydrogen bonding. The solubility is moderate in polar aprotic solvents and decreases as solvent polarity and hydrogen bonding capacity decrease. As expected, solubility increases with temperature in all tested solvents.[14]


## Experimental Protocol: Equilibrium Shake-Flask Method

Theoretical predictions provide guidance, but definitive solubility values must be determined experimentally. The equilibrium "shake-flask" method is the internationally recognized gold standard for its reliability and direct measurement of thermodynamic equilibrium solubility.[\[15\]](#) [\[16\]](#)

Objective: To determine the equilibrium solubility of **4-(3-aminophenyl)benzoic acid** in a selected organic solvent at a controlled temperature.

Materials:

- **4-(3-aminophenyl)benzoic acid** (verify purity and solid form)
- Selected organic solvent (HPLC grade or higher)
- Glass vials with Teflon-lined screw caps
- Temperature-controlled orbital shaker or incubator
- Analytical balance
- Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
- Volumetric flasks and pipettes
- Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

## Step-by-Step Protocol:

- Preparation: Add an excess amount of **4-(3-aminophenyl)benzoic acid** to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved and maintained. A preliminary test can help estimate the required amount to avoid using excessive API.[15]
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance). Agitate the samples for a predetermined period (e.g., 24 to 72 hours).[15]
  - Causality: Continuous agitation is necessary to maximize the surface area for dissolution and ensure the system reaches thermodynamic equilibrium efficiently. The extended time frame is required to be certain that the measured concentration is the true equilibrium solubility and not a transient state.
- Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements do not deviate significantly (e.g., by <5%).[15]
- Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand at the controlled temperature for a short period to let the excess solid settle. The separation of undissolved solid from the saturated solution is a critical step. Centrifugation can be used as an alternative to sedimentation.[15]
- Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
  - Causality: Filtration is essential to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility. The filtration should be done quickly and at temperature to prevent precipitation due to cooling.
- Dilution and Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve. Analyze the diluted sample using a validated HPLC-UV or UV-Vis method to determine the concentration.

- Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Trustworthiness - The Self-Validating System: To ensure the integrity of the results, it is best practice to recover the excess solid at the end of the experiment and analyze its solid form (e.g., using X-ray Powder Diffraction - XRPD). This step verifies that the API has not undergone a polymorphic transformation or formed a solvate during the experiment, which would result in the measurement of the solubility of a different, and potentially more stable or less stable, solid form.[\[15\]](#)

## Conclusion and Future Outlook

This guide has established a comprehensive framework for approaching the solubility of **4-(3-aminophenyl)benzoic acid**. We have demonstrated that its amphoteric and zwitterionic nature, combined with its capacity for hydrogen bonding and its significant nonpolar surface area, results in a complex solubility profile. While quantitative data for this specific molecule is sparse, the application of theoretical models like Hansen Solubility Parameters provides a powerful tool for initial solvent screening. The solubility data of the structural analog, p-aminobenzoic acid, strongly suggests that polar protic solvents will be the most effective.

For any drug development program, the generation of precise, reliable experimental data is non-negotiable. The detailed shake-flask protocol provided herein represents the gold standard for this purpose. By combining theoretical prediction with rigorous experimental validation, researchers can efficiently navigate the challenges of solvent selection, formulation development, and process optimization for **4-(3-aminophenyl)benzoic acid** and other complex APIs.

## References

- Vertex AI Search. (n.d.). 4-Aminobenzoic acid - Solubility of Things.
- Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. *Der Pharmacia Lettre*, 12(4), 15-29.
- NIH. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.
- World Health Organization (WHO). (n.d.). Annex 4.
- Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. *Journal of*

Materials Chemistry C.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP.
- ResearchGate. (n.d.). Solubility of pABA in several solvents.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- PubChem. (n.d.). 4-(4-Aminophenyl)benzoic acid.
- Oakwood Chemical. (n.d.). **4-(3-Aminophenyl)benzoic acid**, min 96%, 5 grams.
- Pharmaffiliates. (n.d.). **4-(3-Aminophenyl)benzoic acid**.
- ResearchGate. (2018). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem?.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. usbio.net [usbio.net]
- 5. 85096-04-4 CAS MSDS (3-(4-Aminophenyl)benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-(4-Aminophenyl)benzoic acid | 85096-04-4 [amp.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 13. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 14. researchgate.net [researchgate.net]
- 15. who.int [who.int]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [solubility of 4-(3-aminophenyl)benzoic acid in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b111472#solubility-of-4-3-aminophenyl-benzoic-acid-in-organic-solvents>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)